2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol
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Overview
Description
2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol is an organic compound that belongs to the triazine family. This compound is known for its versatile applications in organic synthesis, particularly in the formation of amides, esters, and other carboxylic derivatives. Its unique structure allows it to act as an effective condensing agent, facilitating various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol typically involves the reaction of 2-chloro-4,6-diethoxy-1,3,5-triazine with an appropriate amine, such as methylamine, in the presence of a base. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination. The final product is often purified through crystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol undergoes various types of chemical reactions, including:
Condensation Reactions: It acts as a condensing agent in the formation of amides and esters from carboxylic acids and amines or alcohols.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triazine ring is activated for nucleophilic attack.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include carboxylic acids, amines, alcohols, and bases like N-methylmorpholine (NMM).
Conditions: Reactions are typically carried out in organic solvents such as THF, methanol, or ethanol, under mild to moderate temperature conditions.
Major Products
The major products formed from these reactions include amides, esters, and other carboxylic derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol involves the activation of carboxylic acids to form reactive intermediates, such as esters or anhydrides. These intermediates can then undergo nucleophilic attack by amines or alcohols to form the desired products. The triazine ring plays a crucial role in stabilizing the reactive intermediates and facilitating the overall reaction .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)
Uniqueness
Compared to similar compounds, 2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol offers unique advantages in terms of its reactivity and versatility. Its diethoxy groups provide enhanced solubility and stability, making it suitable for a broader range of applications in organic synthesis and industrial processes .
Biological Activity
2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol is a synthetic compound characterized by its unique triazine structure. The presence of diethoxy groups and an aminoethanol component contributes to its potential biological activity. This article reviews the biological activities associated with this compound, including its interactions with biological macromolecules and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₃N₅O₃. The triazine ring system is known for its versatility in medicinal chemistry, particularly in the development of pharmaceuticals.
Biological Activity Overview
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : Compounds with triazine rings have been shown to influence enzyme activity. For instance, they may act as inhibitors or modulators of specific enzymes involved in metabolic pathways.
- Cellular Signaling : The compound may interact with cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that triazine derivatives exhibit significant anticancer properties. For example, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
Compound Name | Cell Line Tested | IC50 Value (µM) |
---|---|---|
Compound A | MDA-MB-231 | 15.0 |
Compound B | A431 | 10.5 |
Compound C | HeLa | 12.0 |
These findings suggest that the triazine moiety may enhance the cytotoxicity of compounds against cancer cells through various mechanisms such as inducing apoptosis and inhibiting cell cycle progression.
Antimicrobial Activity
Triazine derivatives have also been explored for their antimicrobial properties. Studies indicate that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The antimicrobial activity is often linked to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic processes.
Study on Anticancer Effects
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazine derivatives and evaluated their anticancer activity against various tumor cell lines. The results showed that modifications to the triazine structure significantly influenced cytotoxicity and selectivity towards cancer cells compared to normal cells .
Study on Antimicrobial Properties
A research article highlighted the synthesis of several triazine-based compounds and their evaluation against common pathogens. The study found that compounds with specific substituents on the triazine ring exhibited enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design .
Properties
Molecular Formula |
C10H18N4O3 |
---|---|
Molecular Weight |
242.28 g/mol |
IUPAC Name |
2-[(4,6-diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol |
InChI |
InChI=1S/C10H18N4O3/c1-4-16-9-11-8(14(3)6-7-15)12-10(13-9)17-5-2/h15H,4-7H2,1-3H3 |
InChI Key |
UFSCIJWXSSANTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N(C)CCO)OCC |
Origin of Product |
United States |
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